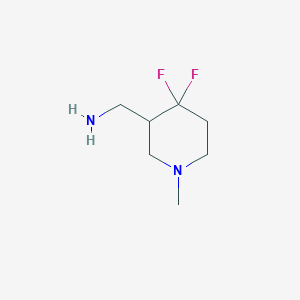

(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives can vary based on the desired substitution pattern and functional groups. For instance, the synthesis of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine was achieved by designing compounds as "biased agonists" of serotonin 5-HT1A receptors, which involved signal transduction assays and led to the identification of ERK1/2 phosphorylation-preferring aryloxyethyl derivatives . Another study reported the synthesis of conformationally restricted analogues of 4-trifluoromethylpiperidine, which was performed in four steps from commercially available N-benzylmaleimide, with the key reaction being a [3+2] cycloaddition . These methods highlight the versatility in synthesizing piperidine derivatives, which could be applicable to the synthesis of "(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship is often explored to optimize the pharmacological profile of these compounds. For example, the lead structure in the study of aryloxyethyl derivatives displayed high selectivity and favorable drug-like properties, which were attributed to its molecular structure . The conformational restriction in the synthesis of 4-trifluoromethylpiperidine analogues also indicates the importance of molecular conformation in the biological activity of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. The aryloxyethyl derivatives were tested in signal transduction assays, which involved ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment . These reactions are indicative of the compound's interaction with biological systems and its potential therapeutic effects. The [3+2] cycloaddition reaction used in the synthesis of the trifluoromethylpiperidine analogues demonstrates the chemical reactivity of these compounds in forming more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are key to their pharmacokinetic and pharmacodynamic profiles. The lead aryloxyethyl derivative exhibited high solubility, metabolic stability, and Caco-2 penetration, which are important for its function as a drug candidate . The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine also resulted in a compound that was characterized by various spectroscopic techniques, indicating the importance of these properties in the identification and characterization of new compounds .

Scientific Research Applications

Neuropharmacological Research

Studies on neuropharmacological agents like MDMA offer insights into the potential research applications of related compounds, including (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine. MDMA has been investigated for its effects on neurochemistry, particularly serotonin and dopamine systems, which could inform research on similar compounds (Bershad et al., 2016). Neuroimaging studies have also explored the brain's structural and functional responses to MDMA, providing a model for studying the neuroactivity of analogous compounds (Cowan, 2006).

Methanation Processes

Research on synthetic natural gas (SNG) production, including methanation processes, offers another potential application area. Technologies and catalysts used in these processes, such as nickel for its high activity in methanation reactions, could be relevant for research involving (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine (Bolt, Dincer, & Agelin-Chaab, 2020). This review provides a roadmap for SNG production research, which may parallel the synthetic routes and applications of the compound .

Drug Metabolism and Neurotoxicity

Studies on the metabolism and neurotoxicity of drugs like MDMA and its structural analogues provide a framework for understanding how (4,4-Difluoro-1-methylpiperidin-3-yl)methanamine might be metabolized and its potential impact on neurobiology. Research on MDMA's selective serotonin neurotoxicity in various species suggests avenues for studying the neurotoxic potential of related compounds (Colado, O'Shea, & Green, 2004).

properties

IUPAC Name |

(4,4-difluoro-1-methylpiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c1-11-3-2-7(8,9)6(4-10)5-11/h6H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGFPUSMLPSDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)CN)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluoro-1-methylpiperidin-3-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2527290.png)

![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)